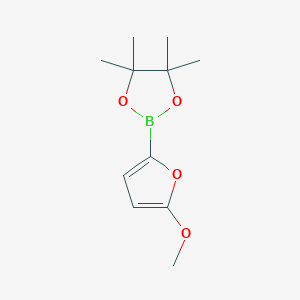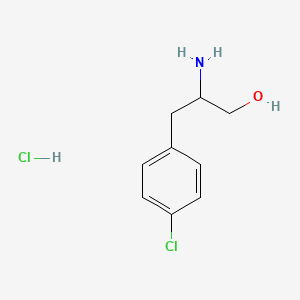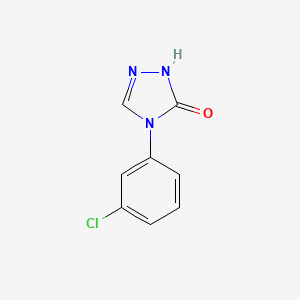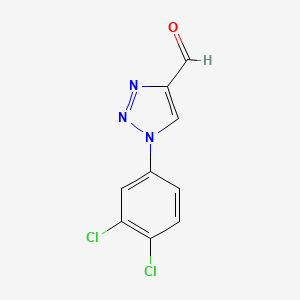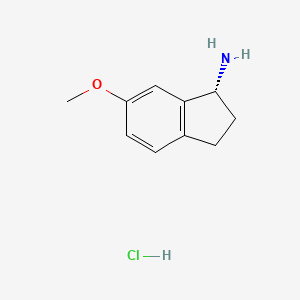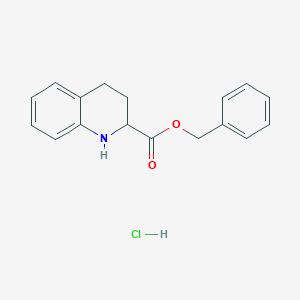
3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride
Overview
Description
3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a highly potent and selective inhibitor of the human dopamine transporter (hDAT), which plays a crucial role in regulating the levels of dopamine in the brain.
Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Method : Various methods of synthesizing TFMP have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Antimicrobial Studies
- Field : Antimicrobial Studies .
- Application : 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria .
- Method : This study reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
-
Materials Engineering
- Field : Materials Engineering .
- Application : Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products . Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
- Method : The specific methods of application would depend on the particular product being developed. For example, in the case of thermal-transfer agents, the trifluoromethyl group could be incorporated into the molecular structure to enhance the thermal stability of the compound .
- Results : The incorporation of fluorine into these materials can enhance their performance in various ways, such as increasing their thermal stability, reducing their reactivity, or improving their resistance to degradation .
-
Synthesis of β-Trifluoromethyl-Substituted Pyrrolidines
- Field : Organic Chemistry .
- Application : The trifluoromethyl group has been incorporated at the β-position to the nitrogen atom in pyrrolidines . This modification is expected to increase the intrinsic lipophilicity of the compounds .
- Method : The synthesis of these compounds involves the incorporation of the trifluoromethyl group at the β-position to the nitrogen atom .
- Results : The incorporation of the trifluoromethyl group at the β-position to the nitrogen atom led to a significant increase in the intrinsic lipophilicity, with ∆logP = 3.0–2.1 = 0.9 .
-
Pesticides
- Field : Agrochemicals .
- Application : Trifluoromethylpyridine (TFMP) and its intermediates, which may include “3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride”, are key structural ingredients for the development of many agrochemical compounds . These compounds are used to prevent crop losses caused by parasites and protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Method : The synthesis of these compounds involves the introduction of TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years . More than 50% of the pesticides launched in the last two decades have been fluorinated .
-
Pharmaceuticals
- Field : Pharmaceuticals .
- Application : Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- Method : The synthesis of these compounds involves the introduction of TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
properties
IUPAC Name |
3,3-bis(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)4(6(10,11)12)1-2-13-3-4;/h13H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOELUPWFNZWTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




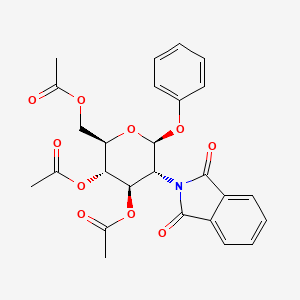


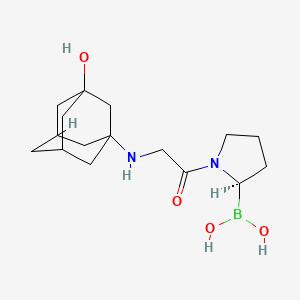
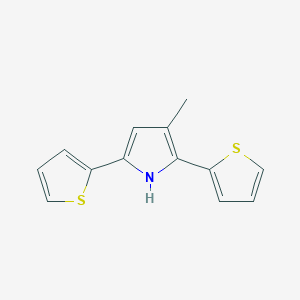
![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

